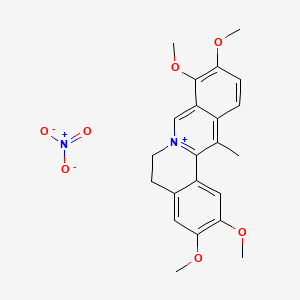

脱氢厚朴酚硝酸盐

描述

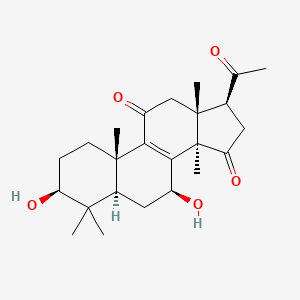

Dehydrocorydaline nitrate is an alkaloid . It is a natural product found in Corydalis solida, Corydalis yanhusuo, and other organisms .

Synthesis Analysis

Dehydrocorydaline is the most abundant alkaloid in Corydalis Rhizoma extract, accounting for more than 50% of total alkaloids . It has been shown to have significant anti-inflammatory activities .Chemical Reactions Analysis

Dehydrocorydaline nitrate has been shown to regulate the protein expression of Bax, Bcl-2; activate caspase-7, caspase-8, and inactivate PARP . It also elevates p38 MAPK activation .Physical And Chemical Properties Analysis

The molecular weight of Dehydrocorydaline nitrate is 428.4 g/mol . It has a complexity of 522 and a topological polar surface area of 104 Ų . The exact mass and monoisotopic mass are both 428.15835111 g/mol .科学研究应用

Application in Cardiovascular Disease Treatment

Scientific Field

Medical Science - Cardiovascular Therapeutics

Summary of Application

Dehydrocorydaline (DHC) is an alkaloidal compound isolated from the traditional Chinese herb Corydalis yanhusuo. It has been demonstrated to be the active constituent in the treatment of coronary heart disease .

Methods of Application

In a study, DHC was administered to apolipoprotein E-deficient (ApoE−/−) mice via intraperitoneal injection .

Results or Outcomes

The study revealed that DHC not only inhibited atherosclerosis development but also improved aortic compliance and increased plaque stability. In addition, DHC attenuated systemic and vascular inflammation in ApoE−/− mice .

Application in Anti-Inflammatory Treatments

Scientific Field

Medical Science - Immunology

Summary of Application

DHC has shown potential as an anti-inflammatory agent. It has been found to decrease the levels of proinflammatory gene clusters .

Methods of Application

The direct effects of DHC on bone marrow-derived macrophages (BMDMs) were examined in vitro .

Results or Outcomes

DHC significantly downregulated proinflammatory interleukin (IL)-1β and IL-18 mRNA levels in a time- and concentration-dependent manner. Furthermore, DHC decreased lipopolysaccharide (LPS)-induced inflammation in BMDMs .

Application in Metabolite Identification

Scientific Field

Pharmaceutical Science - Drug Metabolism

Summary of Application

A high-performance liquid chromatography–electrospray ionization–triple quadrupole linear ion trap mass spectrometry (HPLC–ESI–QTRAP MS) technique was used to identify DHC metabolites in plasma and bile after oral administration of DHC to rats .

Methods of Application

DHC was orally administered to rats, and its metabolites in plasma and bile were identified using HPLC–ESI–QTRAP MS .

Results or Outcomes

A total of 18 metabolites (M1 to M18) were identified and characterized by LC–MS/MS in the positive ion mode. These 18 metabolites were all present in rat bile, while only 9 were detected in plasma .

Application in Anti-Malarial Treatments

Scientific Field

Medical Science - Parasitology

Summary of Application

Dehydrocorydaline nitrate has shown strong anti-malarial effects .

Methods of Application

The anti-malarial effects of Dehydrocorydaline nitrate were tested using the P. falciparum 3D7 strain .

Results or Outcomes

Dehydrocorydaline nitrate showed strong anti-malarial effects with an IC50 value of 38 nM, and low cytotoxicity (cell viability >90%) .

Application in Apoptosis Regulation

Scientific Field

Medical Science - Cell Biology

Summary of Application

Dehydrocorydaline nitrate has been found to regulate protein expression of Bax, Bcl-2; activate caspase-7, caspase-8, and inactivate PARP .

Methods of Application

The effects of Dehydrocorydaline nitrate on apoptosis were tested in vitro .

Results or Outcomes

Dehydrocorydaline nitrate was found to regulate protein expression of Bax, Bcl-2; activate caspase-7, caspase-8, and inactivate PARP .

Application in Inflammatory Signaling

Methods of Application

The anti-inflammatory roles of Dehydrocorydaline nitrate were revealed in LPS-treated cultured macrophages .

Application in Chronic Inflammatory Diseases Treatment

Summary of Application

Dehydrocorydaline nitrate has shown good therapeutic effects in chronic inflammatory diseases .

Methods of Application

The therapeutic effects of Dehydrocorydaline nitrate were tested in clinic .

Results or Outcomes

Dehydrocorydaline nitrate was found to show good therapeutic effects in chronic inflammatory diseases .

Application in p38 MAPK Activation

Summary of Application

Dehydrocorydaline nitrate has been found to elevate p38 MAPK activation .

Methods of Application

The effects of Dehydrocorydaline nitrate on p38 MAPK activation were tested in vitro .

Results or Outcomes

Dehydrocorydaline nitrate was found to elevate p38 MAPK activation .

安全和危害

属性

IUPAC Name |

2,3,9,10-tetramethoxy-13-methyl-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24NO4.NO3/c1-13-15-6-7-18(24-2)22(27-5)17(15)12-23-9-8-14-10-19(25-3)20(26-4)11-16(14)21(13)23;2-1(3)4/h6-7,10-12H,8-9H2,1-5H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZZFYGAXGATDNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=C(C2=C[N+]3=C1C4=CC(=C(C=C4CC3)OC)OC)OC)OC.[N+](=O)([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dehydrocorydaline nitrate | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Furan, tetrahydro-2-(1-methylethyl)-5-[(methylthio)methyl]-, trans- (9CI)](/img/no-structure.png)

![1,3,5-tris[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B591284.png)

![4-Aminobicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B591286.png)